N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide
Description
N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide is a synthetic amide derivative featuring a piperidine ring substituted with a 2-chloro-acetyl group at the 1-position and a cyclopropyl-acetamide moiety at the 3-ylmethyl position.
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O2/c1-10(17)16(12-4-5-12)9-11-3-2-6-15(8-11)13(18)7-14/h11-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGDNFXNTDJVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCN(C1)C(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Strategy
The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide typically follows a three-step sequence:
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Piperidine Intermediate Preparation : A piperidine derivative is functionalized at the 3-position with a methyl group.
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Chloroacetylation : Introduction of the 2-chloroacetyl group at the piperidine nitrogen.
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N-Cyclopropylation and Acetamide Formation : Coupling of the cyclopropylacetamide moiety to the methyl-substituted piperidine.
Key challenges include avoiding over-acylation, managing exothermic reactions during chloroacetylation, and ensuring regioselectivity.
Piperidine Intermediate Synthesis
The piperidine backbone is synthesized via reductive amination or alkylation. For example, 3-(aminomethyl)piperidine is prepared by reacting piperidine-3-carbaldehyde with ammonium formate under hydrogenation conditions. Yields exceed 80% when using palladium on carbon (Pd/C) in methanol at 50°C.
Chloroacetylation
The piperidine intermediate reacts with 2-chloroacetyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions. Triethylamine (TEA) is added to scavenge HCl, maintaining a pH >8. This step achieves >90% conversion but requires strict temperature control to prevent polymerization.
N-Cyclopropylation and Acetamide Coupling
The final step involves reacting the chloroacetylated piperidine with cyclopropylamine and acetyl chloride. A two-phase solvent system (DCM/water) with sodium bicarbonate facilitates the reaction at room temperature, yielding 70–75% of the target compound.
Industrial-Scale Production and Optimization
Continuous Flow Reactors
Large-scale synthesis employs continuous flow reactors to enhance heat dissipation and reproducibility. For instance, a tubular reactor with a residence time of 10 minutes at 5°C improves yield by 15% compared to batch processes.
Solvent Selection
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 0–5 | 92 | 98 |
| Chloroform | 0–5 | 88 | 95 |
| THF | 25 | 65 | 90 |
Dichloromethane is preferred for its low boiling point and compatibility with chloroacetyl chloride.
Purification and Characterization
Crystallization Techniques
The amorphous form of the compound is obtained via anti-solvent crystallization. Adding the reaction mixture to cold hexane induces precipitation, yielding 85% purity, which is further refined to >99% via recrystallization from ethanol/water.
Analytical Data
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1H NMR (DMSO-d6) : δ 8.43 (t, J = 5.5 Hz, 1H), 3.87 (s, 2H), 2.73 (t, J = 7.4 Hz, 2H).
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HPLC Purity : 99.2% (C18 column, acetonitrile/water gradient).
Stereochemical Considerations
The stereochemistry at the piperidine 3-position is critical for biological activity. Using (R)-3-(aminomethyl)piperidine as the starting material ensures the correct configuration. Chiral HPLC with a cellulose-based column resolves enantiomers, confirming >98% enantiomeric excess (ee).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro-acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic applications, particularly in the following areas:
1.1 Pain Management and Inflammation
N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide is believed to interact with specific biological pathways involved in pain perception and inflammatory responses. Its structural characteristics may facilitate the development of new analgesics or anti-inflammatory agents.
1.2 Cancer Treatment
Preliminary studies indicate that compounds similar to this one exhibit significant biological activity as inhibitors of kinases involved in cell signaling pathways associated with cancer progression. The chloroacetyl group enhances its reactivity, potentially allowing for selective targeting of cancer cells while minimizing effects on normal tissues.
Organic Synthesis Applications
The compound serves as a valuable intermediate in organic synthesis due to its ability to undergo nucleophilic substitution reactions. The chloroacetyl group can be replaced by various nucleophiles, enabling the formation of more complex molecules.
Synthesis Pathways
The synthesis typically involves the following steps:
- Reaction of piperidine derivatives with chloroacetyl chloride.
- Introduction of the cyclopropyl moiety through amine coupling reactions.
These methods highlight the versatility of amide bond formation and the potential for creating derivatives with tailored properties .
Research has begun to explore the pharmacodynamics and pharmacokinetics of this compound:
4.1 Interaction Studies
Studies assessing its binding affinities for various biological targets are crucial for understanding its therapeutic potential. Such studies typically involve:
- In vitro assays to evaluate enzyme inhibition.
- Cell-based assays to assess cytotoxicity and selectivity against cancer cell lines.
These investigations inform dosage forms and administration routes for potential therapeutic use .
4.2 Future Directions
Future research should focus on:
- Detailed mechanistic studies to elucidate its action at the molecular level.
- Clinical trials to assess efficacy and safety in human subjects.
The ongoing exploration of this compound may lead to novel therapeutic agents that address unmet medical needs in pain management and oncology .
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on key structural variations, physicochemical properties, and inferred functional implications.
N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
- Structural Differences : Lacks the methylene bridge (-CH2-) between the piperidine and acetamide groups present in the target compound.
- This variant is listed as discontinued by CymitQuimica, suggesting synthesis challenges or stability issues .
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide
- Structural Differences: Substitutes the chloro group with an amino (-NH2) and replaces the piperidine ring with pyrrolidine (5-membered vs. 6-membered ring).
- Implications: The amino group enhances hydrogen-bonding capacity, while the smaller pyrrolidine ring increases ring strain, possibly affecting solubility and metabolic stability.
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide
- Structural Differences : Retains the chloro-acetyl group but uses a pyrrolidine ring instead of piperidine.
- Implications: The pyrrolidine ring’s reduced size may limit steric compatibility with larger binding pockets compared to piperidine derivatives. This compound’s discontinued status further highlights the sensitivity of such structures to minor structural changes .
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide
- Structural Differences: Features an amino-ethyl substituent at the piperidine 4-position instead of the chloro-acetyl group at the 3-ylmethyl position.
- Implications: The amino-ethyl group introduces a basic center, which could improve water solubility but may also increase susceptibility to oxidative metabolism. Its molecular weight (225.33 g/mol) and purity (≥95%) are documented, though pharmacological data remain unspecified .
Structural and Functional Analysis
Key Structural Parameters
Research and Commercial Status
- Synthesis Challenges : Multiple analogs (e.g., ) are discontinued, suggesting difficulties in large-scale synthesis or purification.
- Lack of Pharmacological Data: No direct activity or toxicity data are available in the provided evidence, necessitating further experimental studies to validate hypothetical benefits.
Biological Activity
N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H21ClN2O2, with a molecular weight of approximately 272.77 g/mol. Its structure includes a piperidine ring substituted with a chloroacetyl group and a cyclopropyl moiety, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H21ClN2O2 |
| Molecular Weight | 272.77 g/mol |
| Boiling Point | 447.3 ± 28.0 °C (Predicted) |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) |
| pKa | -1.33 ± 0.40 (Predicted) |
The biological activity of this compound is primarily attributed to the presence of the chloroacetyl group, which can undergo nucleophilic substitution reactions. This feature allows the compound to interact with various biological molecules, including enzymes and receptors, potentially leading to modulation of their activity. The piperidine nitrogen may also participate in acylation and alkylation processes, further enhancing its reactivity and biological potential.
Pharmacological Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Pain Management : Given its structural similarity to known analgesics, it may have applications in pain relief.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antibacterial and antifungal properties. The specific activity against various strains could be explored further .
- Anti-inflammatory Effects : The compound's ability to modulate biological pathways suggests it may also have anti-inflammatory properties.
Case Studies and Experimental Data
Several studies have investigated the biological activity of similar piperidine derivatives, providing insights into the potential applications of this compound:
- Antimicrobial Activity : A study reported that certain piperidine derivatives displayed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that our compound may exhibit similar properties.
- Mechanistic Studies : Research on related compounds has shown that they can inhibit specific enzymes involved in inflammatory pathways, indicating a possible mechanism for anti-inflammatory effects .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the piperidine ring significantly affect biological activity, emphasizing the importance of specific substituents like chloroacetyl and cyclopropyl groups in enhancing pharmacological efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via C-amidoalkylation, a common strategy for chloroacetamide derivatives. Key steps include coupling the piperidin-3-ylmethyl and cyclopropylamine moieties with chloroacetyl chloride. Reaction optimization should focus on:
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution.
- Solvent Systems : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates.
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) is recommended for isolating pure products. Low yields (2–5%) reported in similar syntheses suggest scaling up starting materials or exploring microwave-assisted synthesis to reduce side reactions.
- Data Analysis : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups, such as C=O (amide I band at ~1650–1680 cm⁻¹) and C-Cl (600–800 cm⁻¹).
- NMR Analysis :
- ¹H NMR : Look for piperidine ring protons (δ 1.5–3.0 ppm) and cyclopropyl methyl groups (δ 0.5–1.2 ppm).
- ¹³C NMR : Confirm carbonyl carbons (amide C=O at ~170 ppm) and chlorinated carbons (δ 40–50 ppm).
- Raman Spectroscopy : Useful for detecting conformational changes in the piperidine ring (e.g., axial vs. equatorial substituents) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in crystallographic data obtained for this compound?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical. Address discrepancies by:
- Data Collection : Ensure high-resolution (<1.0 Å) datasets to reduce noise.
- Twinned Data Handling : Use SHELXD for structure solution and SHELXE for density modification in cases of twinning .
- Validation Tools : Cross-check with PLATON or CCDC Mercury to validate hydrogen bonding and torsional angles. For example, the cyclopropyl group’s strain may lead to atypical bond angles requiring iterative refinement .
Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity or biological activity?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian 16 at the B3LYP/6-31G(d,p) level to predict electrostatic potential surfaces and nucleophilic/electrophilic sites.
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with piperidine-binding pockets).
- SAR Studies : Compare with structurally similar compounds (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) to infer activity trends . Validate predictions via in vitro assays (e.g., enzyme inhibition or cytotoxicity screens).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
